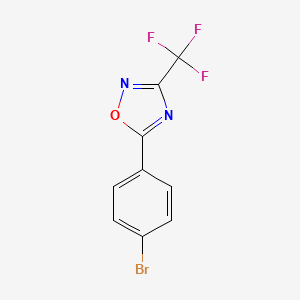![molecular formula C14H19NO2 B12634632 3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide CAS No. 918870-88-9](/img/structure/B12634632.png)
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide is an organic compound with a complex structure that includes an ethenyl group, a dimethylamino group, and a propan-2-yloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the ethenyl group and the dimethylamino group. The final step involves the attachment of the propan-2-yloxy group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce different amine derivatives.
Scientific Research Applications
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(propan-2-yl)oxy]benzamide
- 3-Ethenyl-N,N-dimethylbenzamide
- 4-[(Propan-2-yl)oxy]benzamide
Uniqueness
3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
918870-88-9 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-ethenyl-N,N-dimethyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-6-11-9-12(14(16)15(4)5)7-8-13(11)17-10(2)3/h6-10H,1H2,2-5H3 |
InChI Key |
QEBGNNRKSNWVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
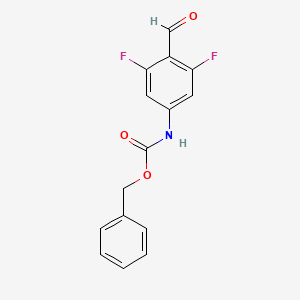
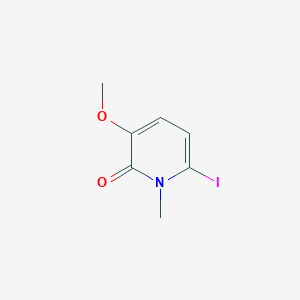
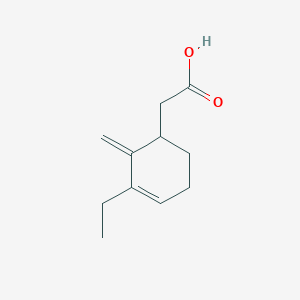

![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
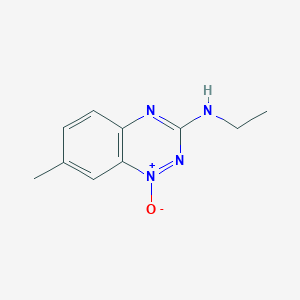
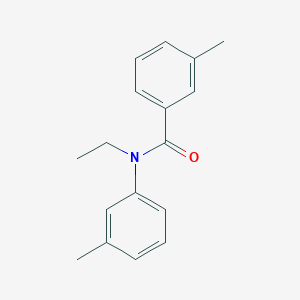
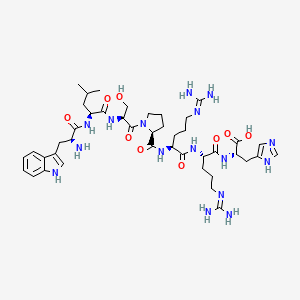

![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
